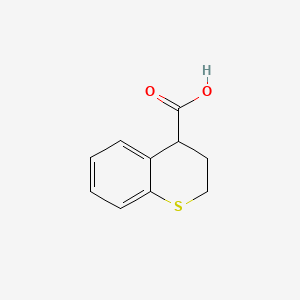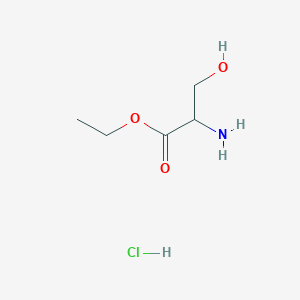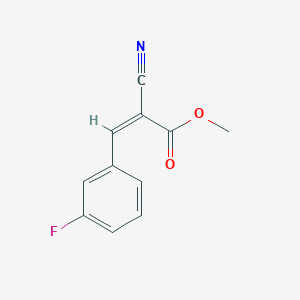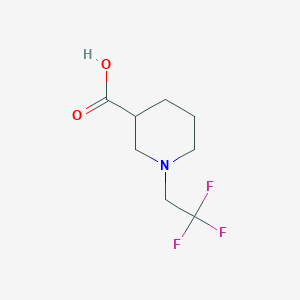
4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Aplicaciones Científicas De Investigación
Organic Semiconductors
4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their semiconductor properties, which are crucial in organic electronics . The compound’s structure allows for the synthesis of various organic semiconductors that can be used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to the advancement of flexible and wearable electronic devices.
OLEDs Fabrication
In the fabrication of organic light-emitting diodes (OLEDs), thiophene derivatives play a significant role. The 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid can be used to develop new porphyrin sensitizers based on the donor-π-acceptor (D-Π-A) approach, which is essential for creating more efficient and longer-lasting OLEDs .
Medicinal Chemistry
Thiophene derivatives, including 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid , exhibit a range of pharmacological properties. They serve as key intermediates in the synthesis of compounds with anticancer, anti-inflammatory, and antimicrobial activities . This makes them valuable for drug discovery and the development of new therapeutic agents.
Corrosion Inhibitors
In industrial chemistry, thiophene compounds are utilized as corrosion inhibitors. The 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid can be incorporated into coatings or added to materials to protect against corrosion, thereby extending the life of metal components and structures .
Radiopharmaceutical Chemistry
The application of thiophenes in radiopharmaceutical chemistry has been explored, with thiophene derivatives being used for benzene ring substitution in the synthesis of radiolabeled compounds. These compounds are used in positron emission tomography (PET) imaging, which is a powerful diagnostic tool in medicine .
Material Science
Thiophene derivatives are also used in material science for the development of advanced materials with specific properties4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid can contribute to the creation of new materials with unique optical and electronic properties, which can be applied in various high-tech applications .
Propiedades
IUPAC Name |
4-bromo-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S2/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPNFADNODWZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(S1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

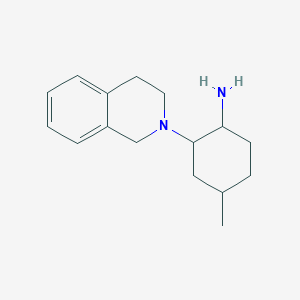
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
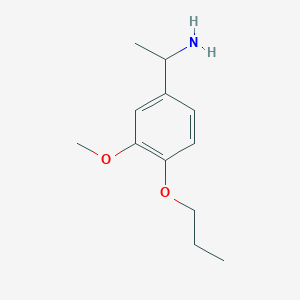
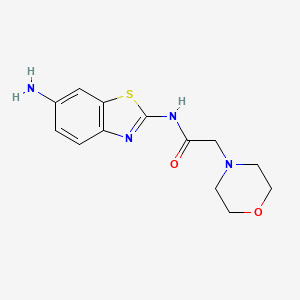
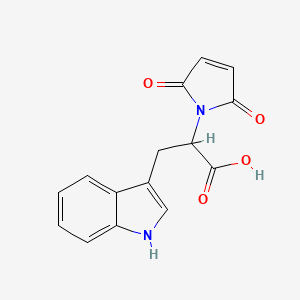
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
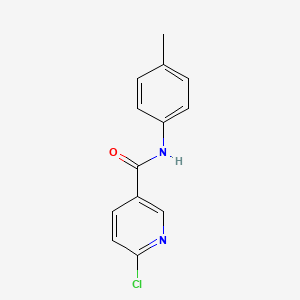
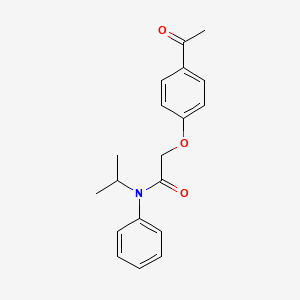
![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
